Cas no 143201-11-0 (Cerivastatin sodium)

Cerivastatin sodium structure
Cerivastatin sodium structure
Product name:Cerivastatin sodium
CAS No:143201-11-0
MF:C26H33FNNaO5
MW:481.53210234642
MDL:MFCD07787637
CID:64755
PubChem ID:23663992

Cerivastatin sodium Chemical and Physical Properties

Names and Identifiers

    • Cerivastatin sodium
    • Sodium 7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-dipropan-2-yl-pyrid in-3-yl]-3,5-dihydroxy-hept-6-enoate
    • Cerivastatin, SodiuM Salt
    • sodium,(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
    • 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
    • J-007766
    • Cerivastatin (sodium)
    • MLS001424071
    • CHEMBL1200563
    • SMR000469148
    • Cerivastatin sodium [USAN]
    • Q27106131
    • A808034
    • NCGC00164625-04
    • 143201-11-0
    • GPUADMRJQVPIAS-QCVDVZFFSA-M
    • SCHEMBL41887
    • 6Q18G1060S
    • Rivastatin
    • Baycol
    • CERIVASTATIN SODIUM [JAN]
    • AKOS025149364
    • 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (3R,5S,6E)-
    • Tox21_112244
    • CAS-143201-11-0
    • bayw6228
    • HMS2051H13
    • Bay-w-6228
    • CPD000469148
    • CERIVASTATIN SODIUM [MART.]
    • CERIVASTATIN SODIUM [WHO-DD]
    • CERIVASTATIN SODIUM (MART.)
    • AKOS015967306
    • CERIVASTATIN Na
    • 143201-11-0 (sodium)
    • 7-(4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
    • CERIVASTATIN SODIUM [VANDF]
    • 6-Heptanoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-(S-(R*,S*-(E)))-, sodium salt
    • Baycol (TN)
    • sodium (3R,5S,6E)-7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl)-3,5-dihydroxyhept-6-enoate
    • SCHEMBL41888
    • (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
    • CHEBI:3559
    • Certa
    • NC00204
    • DTXCID8026488
    • CERIVASTATIN SODIUM [ORANGE BOOK]
    • UNII-6Q18G1060S
    • CS-0031250
    • Sodium (3R,5S,6E)-7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-methoxymethyl-3-piridyl)-3,5-dihydroxy-6-heptenoate
    • sodium (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-bis(oxidanyl)hept-6-enoate
    • sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
    • CERIVASTATIN SODIUM SALT [MI]
    • HY-109523
    • NCGC00357289-01
    • cerivastatin sodium salt
    • (+)-Sodium (3R,5S,6E)-7-(4-(p-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl)-3,5-dihydroxy-6-heptenoate
    • D00889
    • DTXSID0046488
    • Cerivastatinsodium
    • Tox21_303882
    • NCGC00164625-02
    • CCG-100954
    • sodium (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoate
    • Tox21_112244_1
    • Bay w 6228
    • Lipobay
    • sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
    • sodium (3R,5S,E)-7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridin-3-yl)-3,5-dihydroxyhept-6-enoate
    • Cerivastatin sodium (JAN/USAN)
    • G13421
    • GLXC-02526
    • MDL: MFCD07787637
    • Inchi: 1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1
    • InChI Key: SEERZIQQUAZTOL-ANMDKAQQSA-N
    • SMILES: COCC1=C(C(C)C)N=C(C(C)C)C(/C=C/[C@@H](O)C[C@@H](O)CC(O)=O)=C1C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 459.24200
  • Monoisotopic Mass: 459.242
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.9A^2

Experimental Properties

  • Density: 1.181
  • Melting Point: 197-199°C
  • Boiling Point: 646.3 ºC at 760 mmHg
  • Flash Point: 344.7 ºC
  • Refractive Index: 1.594
  • Solubility: H2O: ≥5mg/mL
  • PSA: 99.88000
  • LogP: 4.88070
  • Solubility: H2O: ≥5mg/mL
  • Specific Rotation: D20 +24.1° (c = 1 in ethanol)

Cerivastatin sodium Security Information

Cerivastatin sodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
LKT Labs
C1668-5 mg
Cerivastatin Sodium
143201-11-0 ≥98%
5mg
$201.70 2023-07-11
TRC
C277000-50mg
Cerivastatin Sodium Salt
143201-11-0
50mg
$ 758.00 2023-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70704-10mg
Cerivastatin (sodium salt)
143201-11-0 98%
10mg
¥2285.00 2022-04-26
ChemScence
CS-0031250-10mg
Cerivastatin (sodium)
143201-11-0 99.89%
10mg
$575.0 2022-04-27
TRC
C277000-10mg
Cerivastatin Sodium Salt
143201-11-0
10mg
$ 207.00 2023-09-08
TRC
C277000-25mg
Cerivastatin Sodium Salt
143201-11-0
25mg
$ 431.00 2023-09-08
MedChemExpress
HY-109523-5mg
Cerivastatin sodium
143201-11-0 99.84%
5mg
¥1400 2024-05-24
1PlusChem
1P007ZIB-50mg
Cerivastatin sodium
143201-11-0 99%
50mg
$792.00 2025-02-22
1PlusChem
1P007ZIB-10mg
Cerivastatin sodium
143201-11-0 ≥98%
10mg
$266.00 2025-02-22
MedChemExpress
HY-109523-1mg
Cerivastatin sodium
143201-11-0 99.84%
1mg
¥636 2024-05-24

Cerivastatin sodium Related Literature

Additional information on Cerivastatin sodium

Cerivastatin sodium (CAS No. 143201-11-0): A Comprehensive Overview in Modern Medicinal Chemistry

Cerivastatin sodium, identified by the Chemical Abstracts Service Number (CAS No.) 143201-11-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. As a derivative of statins, it plays a pivotal role in lipid-lowering therapy, primarily targeting the reduction of low-density lipoprotein (LDL) cholesterol. This introduction delves into the molecular structure, pharmacological mechanisms, clinical applications, and recent advancements in research involving Cerivastatin sodium.

The molecular formula of Cerivastatin sodium is C33H34FN2O4Na, reflecting its complex structure that contributes to its potent hypolipidemic effects. The compound belongs to the HMG-CoA reductase inhibitor class, which operates by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is a crucial catalyst in the biosynthesis of mevalonate, a precursor for cholesterol production. By modulating this pathway, Cerivastatin sodium effectively diminishes intracellular cholesterol levels, thereby reducing LDL cholesterol in the bloodstream.

Recent studies have highlighted the unique pharmacokinetic properties of Cerivastatin sodium. Unlike some other statins, it exhibits a relatively rapid onset of action and a prolonged half-life, which allows for once-daily dosing regimens. This attribute enhances patient compliance and convenience, making it an attractive option for long-term lipid management. Additionally, research suggests that Cerivastatin sodium may possess additional pleiotropic effects beyond its primary cholesterol-lowering function. These include anti-inflammatory and antioxidant properties, which could contribute to cardiovascular protection by addressing multiple pathways involved in atherogenesis.

In clinical settings, Cerivastatin sodium has been evaluated in various populations, including patients with hyperlipidemia and those at risk for cardiovascular diseases. Clinical trials have demonstrated its efficacy in reducing LDL cholesterol levels by up to 50%, often with minimal adverse effects. The safety profile of Cerivastatin sodium is generally favorable, with muscle-related side effects being less common compared to other statins. However, as with all lipid-lowering agents, monitoring liver function and muscle enzymes is recommended during therapy.

The development of novel therapeutic strategies has further expanded the potential applications of Cerivastatin sodium. Emerging research explores its role in managing non-alcoholic fatty liver disease (NAFLD), where elevated liver fat levels contribute to liver dysfunction and inflammation. Preclinical studies indicate that Cerivastatin sodium may attenuate liver steatosis and improve liver enzyme levels, suggesting its potential as an adjunct therapy for NAFLD patients.

Advances in drug delivery systems have also contributed to optimizing the therapeutic use of Cerivastatin sodium. Nanoparticle-based formulations and prodrugs are being investigated to enhance bioavailability and target specificity. These innovations aim to improve treatment outcomes while minimizing systemic side effects. Furthermore, combination therapies involving Cerivastatin sodium with other lipid-modifying agents or anti-inflammatory drugs are being explored to address multifaceted aspects of cardiovascular disease pathophysiology.

The future direction of research on Cerivastatin sodium (CAS No. 143201-11-0) lies in elucidating its mechanisms of action beyond cholesterol reduction. Investigating its effects on signaling pathways involved in inflammation and fibrosis could open new avenues for therapeutic intervention in chronic diseases such as atherosclerosis and liver cirrhosis. Additionally, exploring its potential in pediatrics and special populations will be crucial to establish evidence-based guidelines for broader clinical application.

In conclusion, Cerivastatin sodium represents a significant advancement in lipid management therapies due to its potent hypolipidemic effects and favorable pharmacokinetic profile. Ongoing research continues to uncover its multifaceted therapeutic potential, positioning it as a valuable asset in modern medicinal chemistry. As our understanding of disease mechanisms evolves, so too will the applications and benefits derived from compounds like Cerivastatin sodium.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:143201-11-0)Cerivastatin sodium
A808034
Purity:99%
Quantity:5mg
Price ($):166.0